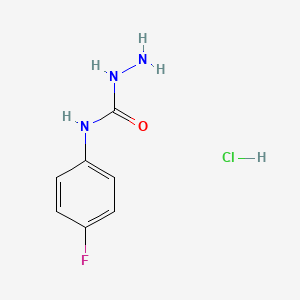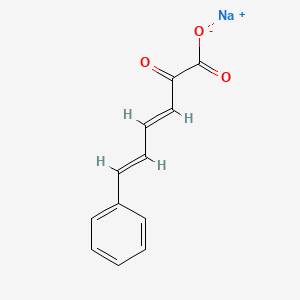
Sodium 2-oxo-6-phenylhexa-3,5-dienoate
描述
Sodium 2-oxo-6-phenylhexa-3,5-dienoate: is an organic compound with the molecular formula C12H9NaO3. It is a sodium salt derivative of 2-oxo-6-phenylhexa-3,5-dienoic acid. This compound is known for its unique structure, which includes a conjugated diene system and a phenyl group, making it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-oxo-6-phenylhexa-3,5-dienoate typically involves the reaction of 2-oxo-6-phenylhexa-3,5-dienoic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the sodium salt. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Solvent: Water or a mixture of water and an organic solvent like ethanol.
Reaction Time: Several hours to ensure complete neutralization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale neutralization processes using continuous reactors. The process parameters are optimized to achieve high yield and purity, with careful control of temperature, pH, and reaction time.
化学反应分析
Types of Reactions: Sodium 2-oxo-6-phenylhexa-3,5-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated products.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated or partially saturated hydrocarbons.
Substitution: Formation of brominated or nitrated phenyl derivatives.
科学研究应用
Chemistry: Sodium 2-oxo-6-phenylhexa-3,5-dienoate is used as a starting material or intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable for studying conjugated systems and their reactivity.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving conjugated dienes. It serves as a model substrate for investigating the mechanisms of enzymatic transformations.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
作用机制
The mechanism of action of sodium 2-oxo-6-phenylhexa-3,5-dienoate involves its interaction with molecular targets through its conjugated diene system and phenyl group. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, enzymes, or other chemical species, resulting in specific effects.
Molecular Targets and Pathways:
Enzymes: The compound can act as a substrate or inhibitor for enzymes involved in oxidation-reduction reactions.
Receptors: It may interact with cellular receptors, influencing signal transduction pathways.
Metabolic Pathways: The compound can be metabolized by cellular enzymes, leading to the formation of biologically active metabolites.
相似化合物的比较
2-oxo-6-phenylhexa-3,5-dienoic acid: The parent acid form of the sodium salt.
2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate: A related compound with a hydroxyl group instead of a keto group.
2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid: Another related compound with both hydroxyl and keto groups.
Uniqueness: Sodium 2-oxo-6-phenylhexa-3,5-dienoate is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for certain applications. Its conjugated diene system and phenyl group provide a versatile platform for various chemical transformations and biological interactions.
属性
IUPAC Name |
sodium;(3E,5E)-2-oxo-6-phenylhexa-3,5-dienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3.Na/c13-11(12(14)15)9-5-4-8-10-6-2-1-3-7-10;/h1-9H,(H,14,15);/q;+1/p-1/b8-4+,9-5+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRYECFRTHOFDG-VYMJFYGFSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C(=O)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


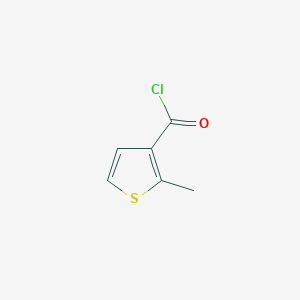
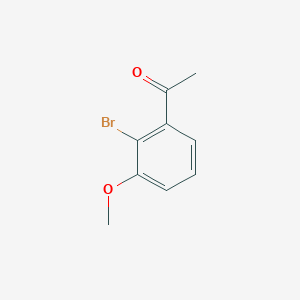
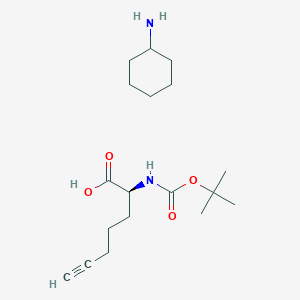
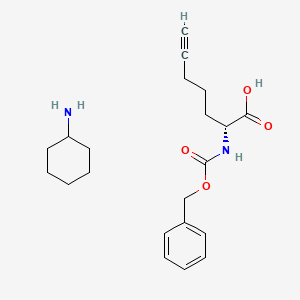
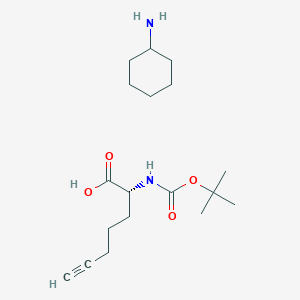
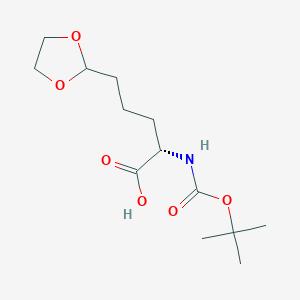
![[2,6-Bis(trifluoromethyl)-6-trimethylsilyloxy-2-bicyclo[3.3.1]nonanyl]oxy-trimethylsilane](/img/structure/B3039635.png)
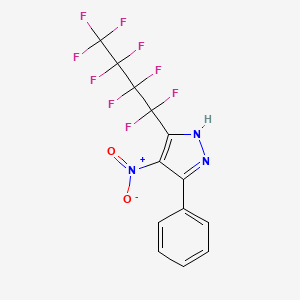
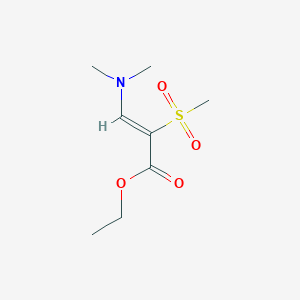
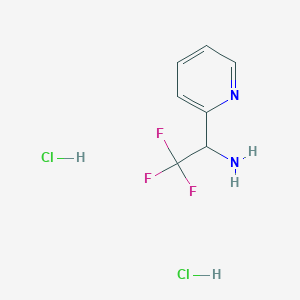
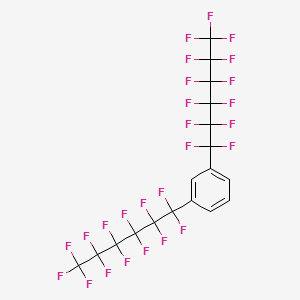
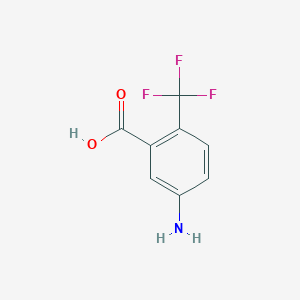
![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether](/img/structure/B3039647.png)
